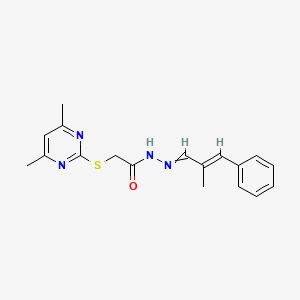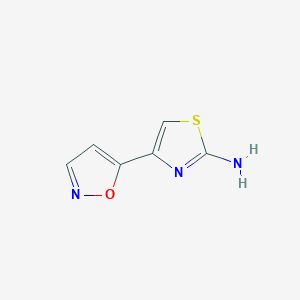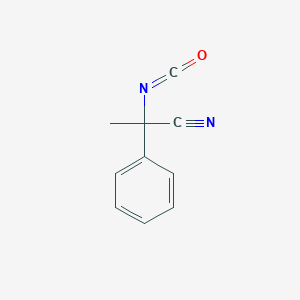
2-((4,6-dimethylpyrimidin-2-yl)thio)-N'-((E)-2-methyl-3-phenylallylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrimidine ring, which is a basic structure in many important biological compounds like thiamine, riboflavin, pyrimidine nucleotides, and nucleic acids . The compound also contains an acetic acid component, which is a common building block in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrimidine ring and the acetic acid component. The exact structure would depend on the specific arrangement and bonding of these components .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties like melting point, boiling point, solubility, and reactivity would need to be determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study discusses the synthesis and antimicrobial evaluation of thiazolidinone and azetidinone derivatives, encompassing indolylthienopyrimidines. The compounds exhibited promising antioxidant and antimicrobial activities, indicating their potential as therapeutic agents in combating microbial infections and oxidative stress (Saundane et al., 2012).
Heterocyclic Synthesis
Another research focus is on the heterocyclic synthesis involving 1-(4,6-dimethylpyrimidin-2-yl) derivatives. The study explores the formation of triazolopyrimidines, demonstrating a methodological interest in the chemical versatility and reactivity of pyrimidinylthio compounds, leading to structures potentially useful in various biological and chemical contexts (Vas’kevich et al., 2006).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed their synthesis and subsequent testing for anticancer activity. These compounds, particularly one with a notable IC50 value, demonstrated significant potential in inhibiting tumor growth in breast adenocarcinoma cell lines, highlighting the therapeutic applications of these synthesized molecules (Abdellatif et al., 2014).
Novel Heterocyclic Systems
A study on the design and synthesis of thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine derivatives as antioxidant and antitumor agents reflects the continuous effort to develop novel heterocyclic systems with improved biological activities. These compounds showed significant antitumor and antioxidant activity, furthering the search for new therapeutic agents (Abu‐Hashem et al., 2010).
Pyrimidine Linked Heterocyclics
The synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential showcases the application of novel synthesis techniques in producing compounds with specific biological activities (Deohate et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(9-16-7-5-4-6-8-16)11-19-22-17(23)12-24-18-20-14(2)10-15(3)21-18/h4-11H,12H2,1-3H3,(H,22,23)/b13-9+,19-11? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDIZQVCKOAJP-XNZLLJBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC(=CC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C/C(=C/C2=CC=CC=C2)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)
![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2882090.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2882094.png)



![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2882099.png)


![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)
